molecular formula C25H28N4O2 B2739160 1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one CAS No. 1251676-87-5

1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one

Cat. No.: B2739160
CAS No.: 1251676-87-5
M. Wt: 416.525
InChI Key: ZYKJTWFIFPADPN-UHFFFAOYSA-N
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Description

1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a 1,8-naphthyridine derivative characterized by a 7-methyl-substituted core, a 2-ethylpiperidine-1-carbonyl group at position 3, and an aminophenyl ethanone moiety at position 2. Its design integrates lipophilic (ethylpiperidine) and hydrogen-bonding (carbonyl, ethanone) groups, which may influence pharmacokinetic properties and target binding .

Properties

IUPAC Name

1-[3-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-4-20-10-5-6-13-29(20)25(31)22-15-26-24-21(12-11-16(2)27-24)23(22)28-19-9-7-8-18(14-19)17(3)30/h7-9,11-12,14-15,20H,4-6,10,13H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKJTWFIFPADPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction for Core Formation

The 1,8-naphthyridine scaffold is constructed via a Gould-Jacobs cyclization, a well-established method for synthesizing bicyclic heteroaromatic systems. This involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal under acidic conditions (Scheme 1).

Reaction Conditions:

  • Reactants: 2,6-Diaminopyridine (1.0 equiv), 3-oxo-butyraldehyde dimethyl acetal (1.2 equiv).
  • Catalyst: Concentrated hydrochloric acid (10 mol%).
  • Solvent: Ethanol, reflux at 80°C for 12 hours.
  • Yield: 75–85%.

The reaction proceeds through an initial imine formation, followed by cyclodehydration to yield 2-amino-7-methyl-1,8-naphthyridine (1 ). This intermediate is critical for subsequent functionalization.

Oxidation of the 7-Methyl Group

To introduce reactivity at position 3, the 7-methyl group of 1 is oxidized to a carbonyl functionality. Selenium dioxide (SeO₂) in dioxane/water (9:1) selectively oxidizes the methyl group to an aldehyde at 50–55°C over 4 hours (Scheme 2).

Reaction Conditions:

  • Reactants: 1 (1.0 equiv), SeO₂ (1.5 equiv).
  • Solvent: Dioxane/water (9:1).
  • Temperature: 50–55°C.
  • Yield: 70–75%.

The resulting 2-amino-1,8-naphthyridine-7-carboxaldehyde (2 ) is isolated via column chromatography (silica gel, chloroform/methanol 95:5).

Coupling with 3-Aminoacetophenone

Nucleophilic Aromatic Substitution

The amino group at position 4 of 3 undergoes nucleophilic substitution with 3-bromoacetophenone in the presence of a palladium catalyst (Scheme 4).

Reaction Conditions:

  • Reactants: 3 (1.0 equiv), 3-bromoacetophenone (1.2 equiv).
  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Base: Cs₂CO₃ (2.0 equiv).
  • Solvent: Toluene, 110°C, 24 hours.
  • Yield: 60–65%.

Alternative methods, such as Buchwald-Hartwig amination, have been explored but show lower yields (50–55%) due to steric hindrance from the piperidine group.

Optimization and Challenges

Critical Parameters

  • Oxidation Selectivity: The use of SeO₂ requires precise temperature control to avoid over-oxidation.
  • Coupling Efficiency: Palladium catalysts with bulky ligands (e.g., Xantphos) improve yields by mitigating side reactions.
  • Purification: Silica gel chromatography is essential due to the polar nature of intermediates.

Side Reactions and Mitigation

  • Diarylation: Excess 3-bromoacetophenone leads to bis-arylation byproducts, controlled via stoichiometric adjustments.
  • Hydrolysis: The amide bond in 3 is sensitive to strong acids/bases, necessitating neutral pH during coupling.

Table 1. Summary of Synthetic Steps and Yields

Step Reaction Key Reagents/Conditions Yield (%)
1 Naphthyridine core formation 2,6-Diaminopyridine, HCl 75–85
2 Methyl oxidation SeO₂, dioxane/H₂O 70–75
3 Amide coupling SOCl₂, 2-ethylpiperidine 80–85
4 Aromatic amination Pd(OAc)₂, Xantphos, Cs₂CO₃ 60–65

Table 2. Comparison of Coupling Methods

Method Catalyst System Yield (%) Purity (%)
Nucleophilic substitution Pd(OAc)₂/Xantphos 60–65 95
Buchwald-Hartwig Pd₂(dba)₃/BINAP 50–55 90

Chemical Reactions Analysis

Types of Reactions

1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Piperazine: The target’s ethylpiperidine group (vs.
  • Ethanone vs. Cyano/Ester: The ethanone group in the target may engage in hydrogen bonding, unlike the cyano group in Compound 20 or the ester in Compound 27 , which prioritize electronic effects over polar interactions.
  • Substituent Positioning : The target’s 3,4-disubstitution pattern mirrors Compound 33 but contrasts with 2,3,4-trisubstituted derivatives in , which may sterically hinder target binding.

Physicochemical Properties

  • Melting Points: The target’s melting point is unreported, but analogs range widely (e.g., 100–212°C ), reflecting substituent-dependent crystallinity. The ethylpiperidine and ethanone groups likely reduce melting points compared to polar derivatives like Compound 33 .
  • Solubility : The target’s lipophilic ethylpiperidine and aromatic groups may limit aqueous solubility, contrasting with the sulfonamide-containing Compound 2e , which has enhanced solubility due to its polar moiety.

Biological Activity

The compound 1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one , often referred to as an advanced derivative of naphthyridine, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O3C_{25}H_{28}N_{4}O_{3} with a molecular weight of approximately 432.524 g/mol . Its structure includes a piperidine moiety, a naphthyridine core, and an ethanone group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antiviral Activity : Similar naphthyridine derivatives have shown effectiveness against various viruses, including HIV and HSV.
  • Antimicrobial Properties : Several studies have highlighted the antibacterial and antifungal activities of related compounds.
  • Cytotoxic Effects : Evaluation of cytotoxicity is crucial for understanding the therapeutic window of such compounds.

Antiviral Activity

A study on related piperidine derivatives demonstrated their potential against HIV-1 and other viruses. For instance, derivatives like benzyl 3f showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) with cytotoxic concentrations (CC50) ranging from 54 μM to 100 μM in Vero cells .

Antimicrobial Evaluation

In a comparative study involving various piperidine derivatives, the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli

Cytotoxicity Assessment

Cytotoxicity assays using MTT and XTT methods revealed that the compound's cytotoxic effects were concentration-dependent. The IC50 values were established for different cell lines:

Cell LineIC50 (µM)
Vero Cells92
MT-4 Cells54

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Viral Entry : Compounds similar to this one may interfere with viral entry mechanisms by binding to viral receptors or altering cellular pathways.
  • Disruption of Bacterial Cell Wall Synthesis : Antibacterial activity is often linked to the inhibition of peptidoglycan synthesis in bacterial cell walls.

Q & A

Q. Critical Conditions :

  • Temperature: 80–100°C for coupling reactions; room temperature for amide bond formation .
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates .
  • Purification: Column chromatography or recrystallization to isolate the final product .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
AmidationDMF, 80°C, 12 h65–75
Ketone activationPOCl₃, reflux85–90
Final couplingPd(OAc)₂, DCM70–78

Basic: How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:
Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.8 ppm; piperidine CH₂ at δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 462.2) .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic PeaksStructural Insight
¹H NMRδ 8.78 (s, H-2)1,8-Naphthyridine core
HRMSm/z 462.2154Molecular formula confirmation
IR1685 cm⁻¹C=O stretch

Basic: What biological activities are associated with this compound, and how are they assessed?

Methodological Answer:
The compound exhibits potential as a kinase inhibitor or receptor modulator due to its naphthyridine and piperidine moieties. Assays include:

  • Enzyme Inhibition : IC₅₀ determination against acetylcholinesterase or kinases using fluorometric assays .
  • Cellular Uptake : Radiolabeled analogs track intracellular distribution .
  • SAR Studies : Modifying the 2-ethylpiperidine group alters binding affinity .

Q. Table 3: Biological Activity Data

AssayTargetIC₅₀ (nM)Reference
Kinase InhibitionEGFR120 ± 15
Cellular ToxicityHeLa>1000

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer:
Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency .

2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign signals .

Spiking Experiments : Add authentic reference compounds to confirm peak identity .

Advanced: What strategies optimize regioselectivity in multi-step syntheses involving similar intermediates?

Methodological Answer:
Regioselectivity challenges arise during coupling or cyclization steps. Solutions include:

  • Directing Groups : Install temporary groups (e.g., nitro) to steer reactions .
  • Microwave-Assisted Synthesis : Enhances reaction rates and selectivity (e.g., 90% yield in 30 min vs. 12 h conventionally) .
  • Computational Modeling : DFT calculations predict reactive sites to guide synthetic routes .

Q. Table 4: Optimization of Regioselectivity

StrategyOutcomeReference
Microwave irradiation95% regioselectivity
DFT-guided synthesis85% target isomer

Advanced: How do structural modifications (e.g., piperidine substitution) impact pharmacological activity?

Methodological Answer:
The 2-ethylpiperidine group is critical for target engagement. Modifications include:

  • Alkyl Chain Length : Longer chains (e.g., propyl) reduce solubility but increase lipophilicity .
  • Ring Expansion : Replacing piperidine with azepane alters conformational flexibility .

Q. Table 5: Structure-Activity Relationship (SAR)

ModificationActivity ChangeReference
2-Ethyl → 2-Methyl10× lower IC₅₀
Piperidine → AzepaneLoss of activity

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